molecular formula C15H9BrF4O2 B6294529 Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate CAS No. 2271443-04-8

Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B6294529
CAS No.: 2271443-04-8
M. Wt: 377.13 g/mol
InChI Key: SGXJAGQQJPPIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C15H9BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate structure

Properties

IUPAC Name

benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF4O2/c16-13-10(15(18,19)20)6-7-11(17)12(13)14(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXJAGQQJPPIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Trifluoromethyl-Substituted Arenes

A widely adopted method begins with 3-fluoro-2-methylbenzotrifluoride. Bromination at the 2-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Reaction conditions typically involve refluxing in carbon tetrachloride (CCl₄) at 80–100°C for 12–24 hours, yielding 2-bromo-6-fluoro-3-(trifluoromethyl)toluene. Subsequent oxidation of the methyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 60°C, achieving conversions >90%.

Table 1: Bromination and Oxidation Conditions

StepReagentsTemperatureTime (h)Yield (%)
BrominationBr₂, AIBN, CCl₄80°C2485
OxidationKMnO₄, H₂SO₄, H₂O60°C1292

Directed Ortho Metalation (DoM)

An alternative route employs directed lithiation strategies. Starting with 3-fluoro-5-(trifluoromethyl)anisole, treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species. Quenching with bromine (Br₂) introduces the bromine atom at the 2-position, followed by demethylation using boron tribromide (BBr₃) to yield the phenolic intermediate. Oxidation with Jones reagent (CrO₃/H₂SO₄) subsequently converts the phenol to the carboxylic acid, with an overall yield of 78%.

Carboxylation via CO₂ Insertion

A patent-pending method utilizes 3-fluorotrifluorotoluene as the starting material. Deprotonation with n-butyllithium (n-BuLi) at −78°C in THF forms a resonance-stabilized aryl lithium intermediate, which reacts with gaseous carbon dioxide (CO₂) to install the carboxylic acid group. Bromination at the 2-position is then performed using copper(I) bromide (CuBr) in dimethylformamide (DMF) at 120°C, achieving regioselectivity >95%.

Equation 1: CO₂ Insertion Reaction

Ar-H+n-BuLiAr-LiCO2Ar-COOLiH+Ar-COOH\text{Ar-H} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{CO}_2} \text{Ar-COOLi} \xrightarrow{\text{H}^+} \text{Ar-COOH}

Esterification with Benzyl Alcohol

Esterification of the benzoic acid intermediate is typically performed via two methods: (1) acid-catalyzed Fischer esterification or (2) activation as an acid chloride followed by nucleophilic acyl substitution.

Fischer Esterification

The benzoic acid is refluxed with excess benzyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄). Azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium toward ester formation. Optimal conditions involve a 1:5 molar ratio of acid to alcohol at 110°C for 8–10 hours, yielding 80–85% product.

Acid Chloride Route

Activation of the carboxylic acid as its acid chloride enhances reactivity. Thionyl chloride (SOCl₂) is employed under reflux (70°C, 4 hours), followed by reaction with benzyl alcohol in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, improving yields to 90–95%.

Equation 2: Acid Chloride Formation

Ar-COOH+SOCl2Ar-COCl+SO2+HCl\text{Ar-COOH} + \text{SOCl}2 \rightarrow \text{Ar-COCl} + \text{SO}2 + \text{HCl}

Table 2: Esterification Efficiency Comparison

MethodCatalystTemperatureTime (h)Yield (%)
Fischer EsterificationH₂SO₄110°C1083
Acid Chloride RouteSOCl₂, Et₃N0°C294

Purification and Characterization

Crude ester is purified via vacuum distillation (b.p. 150–155°C at 0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 9:1). Purity is verified by HPLC (>99.5%) and nuclear magnetic resonance (NMR) spectroscopy. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.38–7.28 (m, 5H), 5.35 (s, 2H).

  • ¹⁹F NMR (CDCl₃): δ −63.5 (CF₃), −112.4 (Ar-F).

Industrial-Scale Considerations

Large-scale production favors the acid chloride route due to faster reaction kinetics and higher yields. Continuous flow reactors are employed for bromination and esterification steps, reducing batch times by 40% . Solvent recovery systems (e.g., thin-film evaporators) minimize waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in benzoic acid derivatives .

Mechanism of Action

The mechanism of action of Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological properties:

  • Bromine : Known for its electrophilic characteristics.
  • Fluorine : Enhances lipophilicity and can influence molecular interactions.
  • Trifluoromethyl group : Known to improve the pharmacological profile of compounds.

This combination of functional groups allows the compound to interact with various biological targets, potentially modulating biochemical pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Electrophilic Aromatic Substitution : The presence of bromine and fluorine may facilitate reactions with nucleophiles in biological systems, leading to the modulation of enzyme activities.
  • Binding Affinity Modulation : The trifluoromethyl group can enhance binding affinity to specific molecular targets, affecting cellular signaling pathways and gene expression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it was tested against various bacterial strains, showing effective inhibition at micromolar concentrations. This suggests potential applications in treating bacterial infections.

Anticancer Properties

Research has indicated that this compound may also exhibit anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in certain cancer types, highlighting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsConcentration RangeReference
AntimicrobialInhibition of bacterial growthMicromolar levels
AnticancerInduction of apoptosisVaries by cell line

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited growth effectively at concentrations as low as 10 µM. This positions it as a promising candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM, indicating strong potential for anticancer applications.

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate?

  • Methodological Answer : The ester can be synthesized via esterification of the corresponding benzoic acid derivative (e.g., 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) with benzyl alcohol. A typical protocol involves activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF . Alternative routes may involve nucleophilic substitution of bromine in precursors like 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, followed by oxidation to the acid and subsequent esterification .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for confirming the positions of fluorine and trifluoromethyl groups. For example, the trifluoromethyl group (CF3-\text{CF}_3) exhibits distinct 19F^{19}\text{F} signals near -60 to -70 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., C15H8BrF4O2C_{15}H_8BrF_4O_2) and isotopic patterns due to bromine .
  • X-ray Crystallography : Resolves steric effects of substituents and confirms regiochemistry. SHELX programs are widely used for refinement .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the F-F and CF3-\text{CF}_3 groups activate specific ring positions. For instance, reactions with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF) yield substituted derivatives. Competitive pathways (e.g., elimination vs. substitution) must be assessed via kinetic studies or computational modeling .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in reactions?

Q. How can computational chemistry predict the hydrolytic stability of the benzyl ester group?

  • Methodological Answer : Perform QM/MM simulations to assess hydrolysis pathways. Key parameters include:
  • Activation Energy : Calculate transition states for ester cleavage in acidic/basic conditions.
  • Solvent Effects : Use COSMO-RS to model polar solvents (e.g., water, methanol).
  • Substituent Impact : Compare CF3-\text{CF}_3’s electron-withdrawing effect (slowing hydrolysis) versus benzyl’s steric protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.